1-Benzoyl-3-(chloromethyl)pyrrolidine
CAS No.: 1339906-62-5
Cat. No.: VC2572946
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339906-62-5 |
|---|---|
| Molecular Formula | C12H14ClNO |
| Molecular Weight | 223.7 g/mol |
| IUPAC Name | [3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
| Standard InChI Key | KLDUWLRSVLERAY-UHFFFAOYSA-N |
| SMILES | C1CN(CC1CCl)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1CCl)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Benzoyl-3-(chloromethyl)pyrrolidine would be expected to feature a pyrrolidine ring with a benzoyl group (C₆H₅CO-) attached to the nitrogen atom and a chloromethyl group (ClCH₂-) at the 3-position of the pyrrolidine ring. This structure differs significantly from the benzyl derivative described in the search results, as the benzoyl group contains a carbonyl group that would alter the electronic properties and reactivity of the molecule.
Physical Properties
Based on structural analysis, 1-Benzoyl-3-(chloromethyl)pyrrolidine would likely have the molecular formula C₁₂H₁₄ClNO, distinguishing it from the benzyl derivative (C₁₂H₁₆ClN) mentioned in the search results. The molecular weight would be expected to be approximately 223.7 g/mol, higher than the benzyl analog due to the additional oxygen atom. The presence of the carbonyl group would likely increase polarity, potentially affecting solubility and intermolecular interactions.
Synthetic Approaches
Reaction Conditions
The synthesis would likely require controlled conditions to achieve selective benzoylation at the nitrogen atom. Potential reaction conditions might include:
| Reagent | Conditions | Expected Yield |
|---|---|---|
| Benzoyl chloride | Base (e.g., Et₃N), DCM, 0-25°C | Moderate to high |
| Benzoic anhydride | Base catalyst, mild heating | Moderate |
| Benzoic acid | Coupling reagents (e.g., DCC, HATU) | Variable |
Chemical Reactivity
Functional Group Analysis
The compound contains two key functional groups that would determine its reactivity:
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The benzoyl group attached to the nitrogen would reduce the nucleophilicity of the nitrogen compared to a benzyl group, potentially affecting its participation in reactions.
-
The chloromethyl group would retain its electrophilic character, making it susceptible to nucleophilic substitution reactions.
Structure-Activity Relationships
Comparison with Similar Derivatives
The presence of the benzoyl group instead of a benzyl group would create significant differences in biological activity compared to the analog described in the search results. The carbonyl oxygen would provide additional hydrogen bonding capabilities, potentially enhancing interactions with biological targets.
| Property | 1-Benzoyl-3-(chloromethyl)pyrrolidine | 1-Benzyl-3-(chloromethyl)pyrrolidine |
|---|---|---|
| Hydrogen Bond Acceptors | More (carbonyl oxygen) | Fewer |
| Electron Distribution | More electron-withdrawing at N | Less electron-withdrawing at N |
| Conformational Flexibility | Potentially more restricted | More flexible |
| Metabolic Stability | Potentially different | Described in search results |
Analytical Characterization
Chromatographic Analysis
Chromatographic methods suitable for analysis would likely include:
-
HPLC with UV detection, utilizing the aromatic and carbonyl chromophores
-
GC-MS analysis following appropriate derivatization if necessary
-
TLC systems using various mobile phases to optimize separation
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